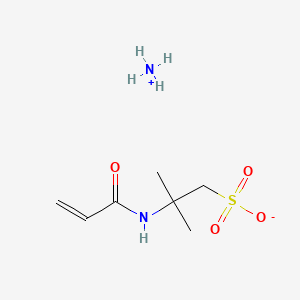

AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER

Overview

Description

AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER is a synthetic polymer belonging to the polyester family, based on amido-sulphuric acid. It is widely used in the cosmetic and pharmaceutical industries as a thickening agent, gelling agent, and emulsion stabilizer . This compound is known for its ability to create stable emulsions and gels, even in the presence of high alcohol concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER is synthesized through the polymerization of ammonium acryloyldimethyltaurate monomers. The reaction typically involves the use of initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions . The polymerization process can be carried out in aqueous or organic solvents, depending on the desired properties of the final product .

Industrial Production Methods: In industrial settings, the production of ammonium acryloyldimethyltaurate involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the polymer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired molecular weight and viscosity of the polymer .

Chemical Reactions Analysis

Types of Reactions: AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER primarily undergoes polymerization reactions. It can also participate in cross-linking reactions with other monomers to form copolymers . The compound is stable under a wide range of pH conditions, making it suitable for various formulations .

Common Reagents and Conditions: The polymerization of ammonium acryloyldimethyltaurate typically involves initiators such as AIBN and solvents like water or organic solvents . The reaction is carried out at temperatures ranging from 50°C to 80°C under inert atmosphere to prevent unwanted side reactions .

Major Products Formed: The primary product formed from the polymerization of ammonium acryloyldimethyltaurate is a high molecular weight polymer. This polymer can be further modified to create copolymers with other monomers, such as vinylpyrrolidone, to enhance its properties .

Scientific Research Applications

AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER has a wide range of applications in scientific research. In the field of chemistry, it is used as a rheology modifier to control the viscosity of formulations . In biology and medicine, it is utilized in the preparation of bioadhesive gels for drug delivery and wound healing applications . The compound is also employed in the cosmetic industry to create stable emulsions and gels for skincare products .

Mechanism of Action

The mechanism of action of ammonium acryloyldimethyltaurate involves its ability to form hydrogen bonds and electrostatic interactions with other molecules. This allows it to stabilize emulsions and gels by creating a network structure that traps water and other ingredients . The polymer’s high molecular weight and unique structure contribute to its effectiveness as a thickening and gelling agent .

Comparison with Similar Compounds

AMMONIUM ACRYLOYLDIMETHYLTAURATE/VINYL FORMAMIDE COPOLYMER is often compared with other similar compounds, such as ammonium acryloyldimethyltaurate/VP copolymer and ammonium acryloyldimethyltaurate/beheneth-25 methacrylate crosspolymer . These compounds share similar properties but differ in their molecular structure and specific applications. For example, ammonium acryloyldimethyltaurate/VP copolymer is known for its ability to create glossy, well-spreadable emulsions, while ammonium acryloyldimethyltaurate/beheneth-25 methacrylate crosspolymer is used for its excellent emulsion stabilizing properties .

Conclusion

This compound is a versatile compound with a wide range of applications in various industries. Its unique properties as a thickening and gelling agent make it an essential ingredient in many formulations. The compound’s stability and effectiveness under different conditions further enhance its utility in scientific research and industrial applications.

Properties

CAS No. |

58374-69-9 |

|---|---|

Molecular Formula |

C7H16N2O4S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

azanium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |

InChI |

InChI=1S/C7H13NO4S.H3N/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);1H3 |

InChI Key |

BQMNFPBUAQPINY-UHFFFAOYSA-N |

SMILES |

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+] |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+] |

Appearance |

Solid powder |

Key on ui other cas no. |

58374-69-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ammonium acryloyldimethyltaurate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

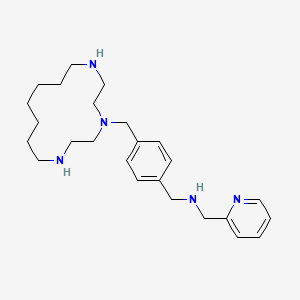

![1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B1664844.png)

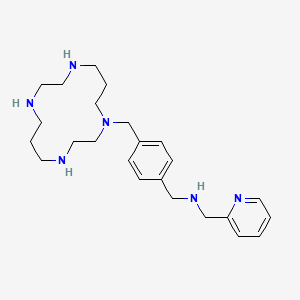

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)